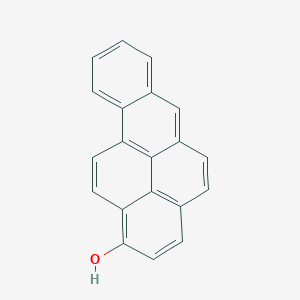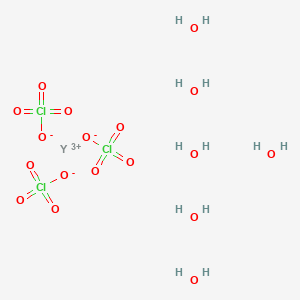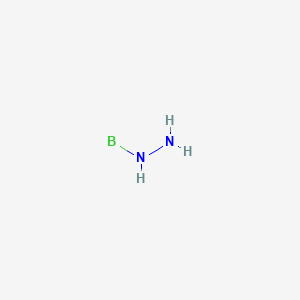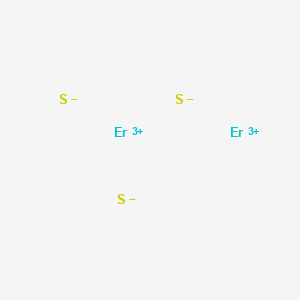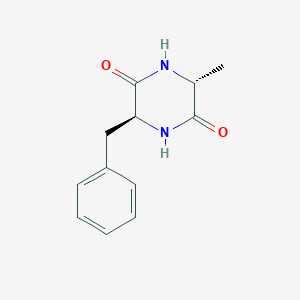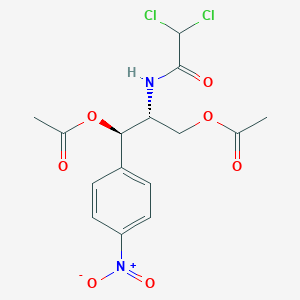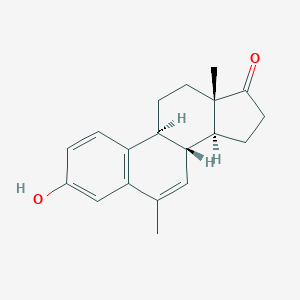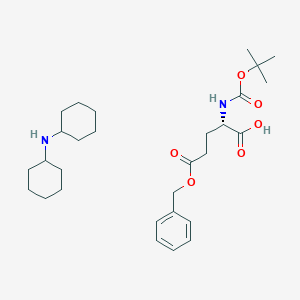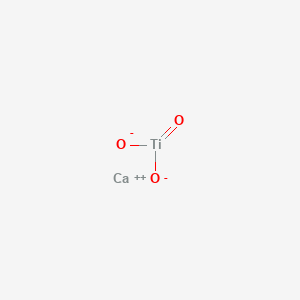
钛酸钙
描述
Calcium titanate, chemically denoted as calcium titanium oxide, is an inorganic compound with the chemical formula CaTiO₃. As a mineral, it is known as perovskite, named after the Russian mineralogist Lev Perovski. This compound is a colorless, diamagnetic solid, although the mineral form often appears colored due to impurities. Calcium titanate is highly valued for its unique properties, including a high dielectric constant, excellent thermal stability, and resistance to chemical corrosion .
科学研究应用
Calcium titanate has a wide range of applications in scientific research:
Electronics Industry: Its high dielectric constant makes it essential in manufacturing capacitors and other electronic devices.
Photocatalysis: Used as a photocatalyst for the degradation of organic pollutants due to its high surface area and robust crystalline structure.
Biomedical Applications: Exhibits good biocompatibility, making it a potential material for bone grafts and implants.
作用机制
Target of Action
Calcium titanate (CaTiO3) is an inorganic compound . It is primarily used in the production of titanium metal or ferrotitanium alloys . The primary targets of calcium titanate are titanium and iron ores, where it is used in the reduction process .
Mode of Action
Calcium titanate interacts with its targets through a process known as direct reduction . This process involves the use of calcium carbonate as an additive. When the calcination temperature is greater than 1300℃, calcium titanate begins to be produced as the main titanium-containing phase . The best calcination temperature obtained by the experiment is 1400℃ .
Biochemical Pathways
The biochemical pathways involved in the action of calcium titanate are primarily related to the phase transformation of titanium and the formation mechanism of calcium titanate . The process involves the simultaneous preparation of calcium titanate by direct reduction of iron from ilmenite using a coal-based embedding method .
Pharmacokinetics
It’s worth noting that the compound’s properties, such as its density and solubility, can impact its behavior in various environments .
Result of Action
The result of the action of calcium titanate is the production of titanium in the form of pure calcium titanate . The process also produces direct reduced iron . The grade of Ti in the calcium titanate product is 26.95%, the content of calcium titanate is 76.37% and the recovery rate of titanium is 90.15% .
Action Environment
The action of calcium titanate is influenced by environmental factors such as temperature and the presence of additives like calcium carbonate . For instance, the production of calcium titanate begins when the calcination temperature is greater than 1300℃, and the best results are obtained at a temperature of 1400℃ . The presence of calcium carbonate also influences the process, with an increase in the amount of calcium carbonate leading to an increase in the content of calcium titanate .
准备方法
Synthetic Routes and Reaction Conditions: Calcium titanate can be synthesized through various methods:
Solid-State Reaction Method: This involves mixing calcium carbonate (CaCO₃) and titanium dioxide (TiO₂) thoroughly, followed by a high-temperature sintering process.
Sol-Gel Process: This method involves the use of a sol-gel template, often with bio-templates like cotton, to produce calcium titanate with special morphologies.
Hydrothermal Methods and Co-precipitation Techniques: These methods provide additional control over the properties of the synthesized calcium titanate, such as grain size, porosity, and crystallinity.
Industrial Production Methods: In industrial settings, calcium titanate is often produced by the solid-state reaction method due to its simplicity and efficiency. The process involves high-temperature sintering of calcium carbonate and titanium dioxide, resulting in the formation of calcium titanate .
化学反应分析
Calcium titanate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the titanium component can change its oxidation state.
Substitution Reactions: Calcium titanate can undergo substitution reactions where other metal ions replace calcium or titanium ions in the lattice structure.
Photocatalytic Reactions: Calcium titanate exhibits photocatalytic properties, making it useful in the degradation of organic pollutants.
Common Reagents and Conditions:
Oxidizing Agents: Such as oxygen or hydrogen peroxide.
Reducing Agents: Such as hydrogen or carbon monoxide.
Photocatalytic Conditions: Involves exposure to ultraviolet light or visible light in the presence of a photocatalyst.
Major Products Formed:
Oxidation Products: Titanium dioxide and calcium oxide.
Reduction Products: Metallic titanium and calcium.
Photocatalytic Products: Degraded organic compounds and water.
相似化合物的比较
Calcium titanate belongs to the family of perovskites, which have the general formula ABX₃. Similar compounds include:
Barium titanate (BaTiO₃): Known for its ferroelectric properties and used in capacitors and piezoelectric devices.
Strontium titanate (SrTiO₃): Exhibits high dielectric constant and is used in electronic applications.
Yttrium barium copper oxide (YBa₂Cu₃O₇): A high-temperature superconductor.
Uniqueness of Calcium Titanate: Calcium titanate is unique due to its combination of high dielectric constant, excellent thermal stability, and resistance to chemical corrosion. These properties make it suitable for a wide range of applications, from electronics to biomedical devices .
属性
IUPAC Name |
calcium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Ti/q+2;3*-2;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCVIBPSSMHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ca+2].[Ti+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890839 | |
| Record name | Calcium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12049-50-2, 37226-56-5 | |
| Record name | Calcium titanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012049502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM TITANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX87EZD0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


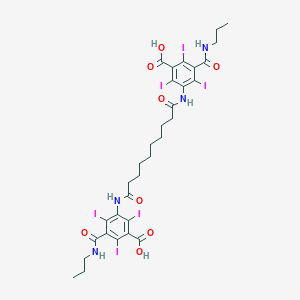
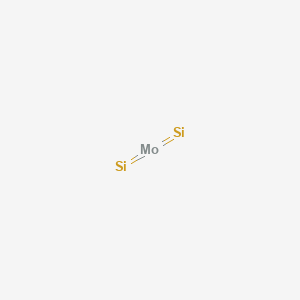
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)

